GRD081 -

GRD081

Catalog Number: EVT-287250
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of GRD081 was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.
Source and Classification

GRD081 is classified as an experimental drug candidate, often evaluated in preclinical studies. It is synthesized in laboratory settings, utilizing various organic chemistry techniques to ensure purity and efficacy. The compound's classification may vary based on its target application, but it is generally recognized within the realm of small molecule therapeutics aimed at modulating biological pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of GRD081 typically involves multiple steps, including:

  • Starting Materials: The synthesis begins with readily available precursors, which are selected based on their reactivity and ability to form the desired molecular framework.
  • Reactions: Common reactions used in the synthesis include nucleophilic substitutions, cyclizations, and coupling reactions. These reactions are carefully controlled to optimize yield and minimize by-products.
  • Purification: After synthesis, GRD081 undergoes purification processes such as chromatography to isolate the compound from unreacted materials and impurities.

The precise synthetic route can vary depending on the desired properties of the final product, but it generally emphasizes efficiency and scalability for potential clinical use.

Molecular Structure Analysis

Structure and Data

The molecular structure of GRD081 can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide valuable data regarding:

  • Molecular Formula: The exact composition of atoms within the molecule.
  • 3D Structure: Techniques like X-ray crystallography may be employed to elucidate the three-dimensional arrangement of atoms, which is crucial for understanding its interaction with biological targets.

The structural analysis reveals functional groups that play critical roles in the compound's reactivity and biological activity.

Chemical Reactions Analysis

Reactions and Technical Details

GRD081 participates in various chemical reactions that can be leveraged for further functionalization or modification. Key reactions include:

  • Functionalization: Introducing new functional groups to enhance biological activity or solubility.
  • Stability Studies: Evaluating how GRD081 behaves under different conditions (e.g., pH, temperature) to ensure stability for therapeutic applications.

Understanding these reactions is essential for optimizing GRD081's properties for specific applications in drug development.

Mechanism of Action

Process and Data

The mechanism of action of GRD081 involves its interaction with specific biological targets, such as proteins or enzymes involved in disease pathways. Key aspects include:

  • Binding Affinity: Studies often employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure how strongly GRD081 binds to its target.
  • Biological Pathways: The compound may modulate signaling pathways that are crucial for cellular function, potentially leading to therapeutic effects in disease models.

Data from these studies provide insights into how GRD081 exerts its effects at a molecular level.

Physical and Chemical Properties Analysis

Properties and Relevant Data

GRD081 exhibits several physical and chemical properties that are important for its application:

  • Solubility: Its solubility profile in various solvents can influence formulation strategies.
  • Stability: Thermal and photostability data help determine appropriate storage conditions.
  • Melting Point: Characterization of melting point contributes to understanding purity and phase behavior.

These properties are assessed through standardized testing methods to ensure consistency across batches during development.

Applications

Scientific Uses

GRD081 has potential applications in various scientific fields:

  • Pharmacology: Investigated as a lead compound for developing new drugs targeting specific diseases.
  • Biochemistry: Used in studies exploring enzyme inhibition or receptor modulation.
  • Therapeutic Development: Its efficacy is evaluated in preclinical models to establish safety and effectiveness before clinical trials.
Introduction to PI3K/mTOR Pathway Targeting in Oncology

Role of PI3K/Akt/mTOR Signaling in Oncogenesis and Therapeutic Resistance

The PI3K/Akt/mTOR signaling cascade is a master regulator of cellular metabolism, proliferation, survival, and angiogenesis. Hyperactivation of this pathway—occurring in >50% of human cancers—drives oncogenesis through genetic alterations in key components such as PIK3CA (encoding PI3Kα), AKT, mTOR, and tumor suppressor PTEN [1] [5] [10]. Activating mutations in PIK3CA (e.g., E545K and H1047R) are prevalent in breast, endometrial, and colorectal cancers, while PTEN loss elevates PIP3 levels, constitutively activating Akt [5] [7]. This pathway further confers resistance to chemotherapy, radiation, and targeted therapies by:

  • Suppressing apoptosis: Akt phosphorylates pro-apoptotic proteins (e.g., Bad, Caspase-9), inhibiting their function [1] [10].
  • Enhancing DNA repair: mTORC1 upregulates proteins involved in homologous recombination [3] [8].
  • Promoting drug efflux: Akt activation increases expression of multidrug resistance transporters [8].
Table 1: Genetic Alterations in PI3K/Akt/mTOR Pathway Components in Human CancersGeneAlteration TypeCancer TypesFunctional Consequence
PIK3CAMissense mutations (E542K, E545K, H1047R)Breast, colorectal, endometrialIncreased PI3Kα kinase activity
PTENDeletions/epigenetic silencingGlioblastoma, prostate, melanomaLoss of PIP3 dephosphorylation
AKT1E17K mutationBreast, ovarianEnhanced membrane localization
mTORAmplificationRenal cell carcinoma, bladderConstitutive mTORC1/2 activation

Rationale for Dual Inhibition Strategies in Cancer Therapeutics

Single-agent inhibitors targeting individual nodes (e.g., PI3Kα-only or mTORC1-only) face limitations due to:

  • Compensatory feedback loops: mTORC1 inhibition relieves S6K-mediated suppression of IRS-1, reactivating PI3K/Akt [4] [6].
  • Pathway redundancy: mTORC2 phosphorylates Akt at Ser473, sustaining activity despite PI3K inhibition [1] [10].
  • Isoform-specific resistance: Tumors with PIK3CB amplification evade PI3Kα-selective inhibitors [6] [8].

Dual PI3K/mTOR inhibitors simultaneously target all Class I PI3K isoforms (α, β, δ, γ) and both mTOR complexes, overcoming these escape mechanisms. Preclinically, dual inhibitors exhibit superior efficacy versus single-node inhibitors in PTEN-null glioblastoma and PIK3CA-mutant breast cancer models by inducing apoptosis and cell cycle arrest [4] [9].

Table 2: Preclinical Efficacy of Dual vs. Single-Target PI3K/mTOR InhibitorsInhibitor TypeExample CompoundsKey LimitationsTumor Growth Inhibition (Preclinical Models)
PI3Kα-selectiveAlpelisibFeedback Akt activation40-60%
mTORC1-selectiveEverolimusIRS-1/PI3K rebound30-50%
Dual PI3K/mTORGRD081, BEZ235Narrow therapeutic index70-90%

GRD081 as a Novel Dual PI3K/mTOR Inhibitor: Historical Development and Clinical Rationale

GRD081 emerged from efforts to optimize the pharmacodynamic profile of early dual inhibitors like PI-103, which demonstrated potent pathway blockade but poor metabolic stability [4] [9]. Structural modifications yielded GRD081—a synthetic small molecule with balanced activity against PI3K (IC₅₀ <10 nM) and mTOR (IC₅₀ <50 nM) . Key design features include:

  • A morpholino group critical for ATP-binding site interactions in PI3K and mTOR kinases [4].
  • Improved metabolic stability over predecessors (e.g., PI-103), evidenced by higher NOAEL (no-observed-adverse-effect level) values in rats (2 mg/kg/day) and dogs (1 mg/kg/day) .

Mechanistically, GRD081:

  • Binds competitively to the ATP-binding pockets of PI3K and mTOR, blocking kinase activity .
  • Suppresses phosphorylation of Akt (Ser473) and downstream effectors (S6K, 4EBP1) [4].
  • Induces apoptosis and cell cycle arrest (G0/G1 or S-phase) in vitro across solid tumors [9].
Table 3: Preclinical Profile of GRD081ParameterFindings
Target AffinityPI3Kα IC₅₀: 8 nM; mTOR IC₅₀: 15 nM
Cellular Effects↓p-Akt(S473), ↓p-S6; IC₅₀: 0.06–1.7 µM (multiple cancer lines)
In Vivo Efficacy>70% tumor growth inhibition in xenografts (dose-dependent)
Selectivity>13-fold selective for PI3K/mTOR over VEGFR-2, c-Met

Properties

Product Name

GRD081

IUPAC Name

NONE

Solubility

Soluble in DMSO, not in water

Synonyms

GRD081; GRD-081; GRD 081.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.